4-Fluorobenzaldehyde oxime
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Overview
Description
4-Fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H6FNO. It is a derivative of benzaldehyde where the aldehyde group is substituted with an oxime group and a fluorine atom is attached to the para position of the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Mechanism of Action
Target of Action
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . Some of these Schiff base compounds have demonstrated antimicrobial properties , suggesting that they may interact with bacterial proteins or enzymes as their targets.
Mode of Action
It’s known that oximes can undergo reductive rearrangement in the presence of certain catalysts . This process involves the intermediacy of N,O-bissilylated hydroxylamine . The rearrangement yields an iminium ion, which is then reduced to form secondary amines .
Result of Action
The antimicrobial properties of some schiff base compounds derived from fluorobenzaldehydes suggest that they may inhibit the growth of certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzaldehyde oxime can be synthesized through the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile compounds.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzonitrile.
Reduction: Formation of 4-fluorobenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Fluorobenzaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
4-Fluorobenzaldehyde: Lacks the oxime group but shares the fluorine substitution.
Benzaldehyde oxime: Lacks the fluorine substitution but contains the oxime group.
4-Chlorobenzaldehyde oxime: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: 4-Fluorobenzaldehyde oxime is unique due to the combined presence of the oxime group and the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
588-95-4 |
---|---|
Molecular Formula |
C7H6FNO |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5- |
InChI Key |
FSKSLWXDUJVTHE-UITAMQMPSA-N |
SMILES |
C1=CC(=CC=C1C=NO)F |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\O)F |
Canonical SMILES |
C1=CC(=CC=C1C=NO)F |
Key on ui other cas no. |
588-95-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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